N-tert-Butylphthalimide
Description
Structure
3D Structure
Properties
CAS No. |
2141-99-3 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-tert-butylisoindole-1,3-dione |
InChI |
InChI=1S/C12H13NO2/c1-12(2,3)13-10(14)8-6-4-5-7-9(8)11(13)15/h4-7H,1-3H3 |
InChI Key |
AMEZJARRAUZZHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Synthetic Methodologies for N Tert Butylphthalimide
Traditional Synthetic Pathways
Traditional methods for synthesizing N-tert-Butylphthalimide are characterized by their reliance on fundamental organic reactions, primarily condensation, which have been foundational in chemical synthesis for decades.
Condensation Reactions Utilizing Phthalic Anhydride (B1165640) and tert-Butylamine (B42293) Derivatives
The most conventional and widely employed method for the synthesis of N-substituted phthalimides is the dehydrative condensation of phthalic anhydride with a primary amine. organic-chemistry.org In the case of this compound, this involves the reaction of phthalic anhydride with tert-butylamine.
The reaction mechanism initiates with the nucleophilic attack of the primary amine (tert-butylamine) on one of the carbonyl carbons of phthalic anhydride. This step leads to the opening of the anhydride ring and the formation of a phthalamic acid intermediate. Subsequent heating of this intermediate induces intramolecular cyclization via dehydration, yielding the stable five-membered imide ring of this compound. Various solvents can be employed for this reaction, with high boiling point solvents like glacial acetic acid being common to facilitate the necessary dehydration. The reaction can also be performed under solvent-free conditions or with the aid of catalysts to improve yields and reduce reaction times.
| Catalyst/Solvent | Temperature | Reaction Time | Yield |
| Glacial Acetic Acid | Reflux | 2-5 hours | Good to Excellent |
| Sulphamic Acid (10 mol%) | 110°C | Minutes | ~98% |
| Water (with phase-transfer catalyst) | 100-160°C | 0.5-20 hours | High |
The data in this table is illustrative of typical conditions for N-substituted phthalimide (B116566) synthesis and may vary for this compound specifically.
Synthesis from tert-Butylurea (B72671) and Phthalic Anhydride
An alternative traditional route involves the use of urea or its derivatives. While the direct reaction of phthalic anhydride with tert-butylurea is less commonly cited, the general principle of using N,N'-disubstituted ureas as the amine source for phthalimide synthesis is established. researchgate.net This thermal reaction can be effectively catalyzed by imidazole under solventless conditions. researchgate.net
In this pathway, an N,N'-disubstituted urea reacts with phthalic acid (or its anhydride). The imidazole catalyst is believed to activate the carbonyl group of the phthalic acid, facilitating the subsequent attack by the urea derivative. researchgate.net This method provides a route to N-substituted phthalimides with moderate to good yields (53-92%). researchgate.net A related synthesis has been documented for 4-tert-butyl-phthalimide, which involves heating 4-tert-butylphthalic anhydride with urea to high temperatures (175-250°C). prepchem.com This demonstrates the viability of the urea-based approach for generating the phthalimide core with a tert-butyl group present on the aromatic ring. prepchem.com
Advanced and Modern Synthetic Protocols
Modern synthetic strategies for N-alkyl phthalimides, including this compound, focus on developing more efficient, selective, and environmentally benign processes. These often involve metal catalysis or novel metal-free reaction cascades.
Metal-Catalyzed Carbonylation Approaches for N-Alkyl Phthalimide Formation
Transition-metal-catalyzed carbonylation reactions represent a significant advancement in the synthesis of N-alkyl phthalimides. acs.org These methods typically involve the cyclization of substrates like o-halobenzamides or 1,2-dihaloarenes with an amine in the presence of carbon monoxide (CO) and a metal catalyst. acs.orgrsc.org Palladium is a commonly used catalyst for these transformations. For instance, the palladium-catalyzed carbonylation of 1,2-dihaloarenes with primary aliphatic amines under CO pressure can produce N-alkylphthalimides in moderate to good yields. rsc.org
More advanced strategies utilize CO surrogates to avoid the handling of toxic CO gas. scribd.com For example, N-(2-(alkylthio)phenyl)benzamides can undergo palladium-catalyzed carbonylation using sodium triflinate (CF3SO2Na) as the CO source. scribd.com Cobalt and Rhodium complexes have also been used to catalyze the carbonylative cyclization of benzamides via C-H bond activation. acs.orgscribd.com One report specifically notes the synthesis of this compound from the reaction of diiodobenzene with tert-butylamine and molybdenum hexacarbonyl [Mo(CO)6] as the CO source, albeit in a low yield (14%). scribd.com
| Catalyst System | Substrates | CO Source | Key Features |
| Palladium (e.g., Pd(OAc)2) | 1,2-Dihaloarenes, Primary Amines | CO gas | Applicable to aliphatic amines |
| Palladium/CataCXium A | N-(2-(alkylthio)phenyl)benzamides | CF3SO2Na | CO-free carbonylation |
| Rhodium Complexes | Aromatic amides | CO gas | C-H bond activation |
| Cobalt Complexes | Benzoyl hydrazides | CO gas | C-H bond activation |
Metal-Free Approaches for N-Alkyl Phthalimide Synthesis via Denitrogenative Cyanation
A novel and efficient metal-free protocol has been developed for the synthesis of both N-aryl and N-alkyl phthalimides. acs.org This method proceeds via the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones. acs.org The reaction utilizes trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source and avoids the need for a transition metal catalyst. acs.org
The reaction is operationally simple and scalable, demonstrating broad applicability to various substituted 1,2,3-benzotriazin-4(3H)-ones. acs.org The process exhibits high functional group tolerance, allowing for the synthesis of diverse N-alkyl phthalimide derivatives, such as N-benzyl and N-n-butyl phthalimides, in good to high yields (77-87%). acs.org This pathway represents a safer and more sustainable alternative to some metal-catalyzed methods. acs.org
Multicomponent Coupling Reactions Yielding this compound
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all reactants, offer a powerful tool for synthesizing complex molecules like N-substituted phthalimides. Isocyanide-based MCRs, such as the Ugi reaction, are particularly notable. encyclopedia.pub While a direct Ugi synthesis for this compound is not prominently featured, the methodology allows for the creation of α-acylamido carboxamides, which can be precursors to various heterocyclic structures. encyclopedia.pub The use of tert-butyl isocyanide as a convertible isonitrile in Ugi-type reactions has been explored to generate molecular diversity. nih.gov
Another relevant MCR approach involves the reaction of arynes, isocyanides, and carbon dioxide (CO2). organic-chemistry.org This transition-metal-free reaction allows for the formation of N-substituted phthalimides under mild conditions with a broad substrate scope, providing a practical route to these valuable compounds. organic-chemistry.org
Sustainable Synthesis Strategies (e.g., Microwave-Assisted and Mechanically-Assisted Methods for Phthalimide Derivatives)
In the pursuit of greener chemistry, sustainable synthesis strategies for phthalimide derivatives have gained considerable attention. These methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents, while often improving product yields. eijppr.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. eijppr.com For the synthesis of phthalimide derivatives, microwave-assisted methods provide a rapid and efficient route, often under solvent-free or "dry" conditions. epa.gov The reaction typically involves phthalic anhydride and a primary amine. The ability of polar molecules in the reaction mixture to transform electromagnetic energy into heat allows for rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and increase product yields by 5-12%. eijppr.com
One approach involves grinding phthalic anhydride with a clay catalyst, such as montmorillonite-KSF, and then exposing the mixture to microwave radiation with an appropriate amine in the presence of acetic acid. eijppr.com This technique has been shown to be effective for a range of phthalimide derivatives. eijppr.com Studies have demonstrated the synthesis of various phthalimides from phthalic anhydride and amines like urea, glycine, and aniline, achieving yields between 70% and 81% using a domestic microwave. ctppc.orgsemanticscholar.org
Mechanically-Assisted Methods (Mechanochemistry): Mechanochemical synthesis, which involves grinding or kneading solid reactants, represents another eco-friendly alternative for preparing phthalimides. rsc.orgresearchgate.net This solid-state method can proceed without the need for solvents, thus minimizing waste. The synthesis of a series of phthalimides has been successfully achieved by grinding substituted phthalic anhydrides with aniline derivatives. rsc.org Crystallographic studies of the intermediates and products from these reactions suggest that co-crystals may serve as intermediates in the solid-state reaction pathway. rsc.orgresearchgate.net
| Method | Key Principles | Typical Reactants | Advantages | Reported Yields |
|---|---|---|---|---|
| Microwave-Assisted | Uses microwave irradiation for rapid, uniform heating. eijppr.com | Phthalic anhydride, primary amines, optional catalyst (e.g., Montmorillonite-KSF). eijppr.com | Reduced reaction time (minutes vs. hours), increased yields, solvent-free conditions possible. eijppr.comepa.gov | 70-81% ctppc.orgsemanticscholar.org |
| Mechanically-Assisted | Uses mechanical force (grinding, kneading) to initiate reaction in the solid state. rsc.org | Phthalic anhydride derivatives, aniline derivatives. rsc.orgresearchgate.net | Solvent-free, potential for unique solid-state reactivity, forms co-crystal intermediates. rsc.orgresearchgate.net | Not specified in provided abstracts. |
Mechanistic Investigations of this compound Formation Pathways
The formation of N-substituted phthalimides, such as this compound, from phthalanilic acid (the intermediate formed from phthalic anhydride and an amine) is a topic of detailed mechanistic study. Computational investigations, particularly for the analogous N-phenylphthalimide, have elucidated a two-step addition-elimination (cyclization-dehydration) mechanism, which is catalyzed by acids like acetic acid. mdpi.com
The proposed mechanism proceeds as follows:
Intramolecular Cyclization: The first step involves an intramolecular nucleophilic attack by the amide nitrogen atom on the carboxylic acid's carbonyl carbon. This process is facilitated by an explicit acetic acid molecule which acts as a bifunctional catalyst. The acetic acid simultaneously donates a proton to the carbonyl oxygen of the carboxylic acid group while accepting a proton from the amide nitrogen, significantly lowering the energy barrier for this cyclization. This leads to the formation of a tetrahedral, gem-diol intermediate. mdpi.com
Dehydration: The second step is the dehydration of the tetrahedral intermediate to form the final phthalimide product. The acetic acid catalyst again plays a crucial role. It facilitates the elimination of a water molecule by protonating one of the hydroxyl groups (making it a better leaving group) and accepting a proton from the other hydroxyl group, which then reforms a carbonyl double bond. mdpi.com
This catalytic pathway through a tetrahedral intermediate is considered the primary route for the reaction in the presence of acetic acid. mdpi.com The entire process showcases an efficient cyclization-dehydration sequence where the catalyst is regenerated, consistent with experimental observations of good yields for phthalimide formation under these conditions. mdpi.com
Chemical Reactivity and Transformations Involving N Tert Butylphthalimide
Cleavage Reactions for tert-Butylamine (B42293) Regeneration
The cleavage of the N-tert-butyl bond in N-tert-butylphthalimide is a critical reaction, primarily for the liberation of tert-butylamine. This process is a key step in methods analogous to the Gabriel synthesis, where the phthalimide (B116566) group serves as a protecting group for a primary amine. libretexts.orgbyjus.com The most common and effective method for this transformation is hydrazinolysis. orgsyn.org
In a typical laboratory procedure, this compound is treated with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent, such as 95% ethanol. orgsyn.org The mixture is heated under reflux for a period, typically around two hours. orgsyn.org During this reaction, the hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable, five-membered heterocyclic byproduct, phthalhydrazide (B32825), which is often insoluble in the reaction medium and precipitates out. orgsyn.org
After the initial reaction, the mixture is typically acidified with a strong acid like concentrated hydrochloric acid. This step serves two purposes: it ensures the complete precipitation of the phthalhydrazide and converts the liberated tert-butylamine into its more stable and water-soluble hydrochloride salt. orgsyn.org The solid phthalhydrazide can then be removed by filtration. The tert-butylamine can be recovered from the filtrate. orgsyn.org
While hydrazinolysis is highly efficient, alternative methods such as strong acid or base hydrolysis can also be employed to cleave the N-alkyl phthalimide. libretexts.orgsmolecule.com However, these methods can sometimes be less effective or require harsher conditions compared to the Ing-Manske procedure involving hydrazine. orgsyn.org
Table 1: Conditions for Cleavage of this compound
| Reagent | Solvent | Conditions | Byproduct | Product | Reference |
| Hydrazine Hydrate (85%) | 95% Ethanol | Reflux, 2 hours | Phthalhydrazide | tert-Butylamine | orgsyn.org |
| Base (e.g., KOH) | Water/Alcohol | Heat | Phthalate (B1215562) Salt | tert-Butylamine | libretexts.orgbyjus.com |
Nucleophilic Attack on the Imide Carbonyls of N-Alkyl Phthalimides
The chemical behavior of this compound is dominated by the reactivity of the phthalimide functional group. The two carbonyl groups attached to the nitrogen atom are highly electrophilic, making them susceptible to attack by nucleophiles. byjus.comlibretexts.org This reactivity is the cornerstone of the Gabriel synthesis, where the phthalimide anion first acts as a nucleophile, and the resulting N-alkyl phthalimide later becomes the electrophile for the amine-releasing step. libretexts.org
The process of cleaving the N-alkyl phthalimide, as described in the previous section, is a direct result of nucleophilic attack on these carbonyl carbons. byjus.com
Hydrazinolysis: Hydrazine (H₂NNH₂) is an excellent nucleophile for this purpose. It attacks one of the imide carbonyls, leading to the opening of the ring. A subsequent intramolecular cyclization occurs, expelling the primary amine (tert-butylamine) and forming the highly stable phthalhydrazide cyclic product. byjus.comorgsyn.org
Base-Catalyzed Hydrolysis: In the presence of a strong base like potassium hydroxide (B78521) (KOH), the hydroxide ion (OH⁻) acts as the nucleophile. byjus.com It attacks a carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate collapses, causing the cleavage of the carbon-nitrogen bond and opening the phthalimide ring. A second hydrolysis step cleaves the remaining amide bond, ultimately yielding a phthalate salt and the desired primary amine. libretexts.orglibretexts.org
The efficiency of the nucleophilic attack can be influenced by the nature of the nucleophile and the reaction conditions. The imide structure, with its two electron-withdrawing carbonyl groups, makes the nitrogen lone pair significantly less basic and non-nucleophilic, while simultaneously activating the carbonyls toward attack. libretexts.org
Table 2: Examples of Nucleophilic Attack on N-Alkyl Phthalimides
| Nucleophile | General Reaction | Result | Reference |
| Hydrazine (H₂NNH₂) | Hydrazinolysis | Ring opening followed by cyclization to form phthalhydrazide and release of the primary amine. | byjus.comorgsyn.org |
| Hydroxide (OH⁻) | Base-Catalyzed Hydrolysis | Ring opening to form a carboxylate and an amide, followed by hydrolysis of the amide to yield a dicarboxylate (phthalate salt) and the primary amine. | libretexts.orglibretexts.org |
Photochemical Reactivity and Intramolecular Processes of N-Substituted Phthalimides (General Principles Applied to Alkyl Variants)
N-substituted phthalimides, including alkyl variants like this compound, possess a rich and varied photochemistry. irb.hrsrce.hr The phthalimide chromophore absorbs ultraviolet light, promoting the molecule to an excited electronic state (singlet or triplet), which can then undergo several distinct chemical transformations. irb.hrresearchgate.net The primary photochemical reactions of N-alkylphthalimides can be categorized into three main types: hydrogen abstraction, single electron transfer (SET), and cycloaddition. irb.hrirb.hr
Hydrogen Abstraction: Upon excitation, the carbonyl oxygen of the phthalimide can abstract a hydrogen atom from the N-alkyl substituent in an intramolecular process. irb.hr This is particularly common when there is a hydrogen atom at the γ or δ position of the alkyl chain, leading to the formation of a 1,5-biradical, which can then cyclize to form new heterocyclic structures like benzazepinediones. irb.hr Due to the structure of the tert-butyl group, which lacks γ or δ hydrogens, this specific intramolecular pathway is not possible for this compound. However, intermolecular hydrogen abstraction from a suitable solvent molecule can occur. irb.hr
Single Electron Transfer (SET): The excited phthalimide is a potent electron acceptor and can participate in photoinduced electron transfer (PET) reactions. researchgate.netacs.org If the N-alkyl group or another molecule in the solution has a sufficiently low oxidation potential, it can donate an electron to the excited phthalimide. researchgate.net This generates a radical ion pair, which can then undergo further reactions like decarboxylation, desilylation, or fragmentation. acs.org The study of these processes in the gas phase via photoelectron spectroscopy provides insight into the electronic structure of the radical cations formed. acs.orgcsu.edu.au
Cycloaddition: N-alkylphthalimides can undergo photochemical cycloaddition reactions with alkenes. irb.hrsrce.hr A common example is the [π2 + σ2] cycloaddition involving the C(O)-N bond of the phthalimide and an alkene, which results in the formation of benzazepinedione derivatives. irb.hr Other modes, such as [2+2] cycloadditions to the carbonyl group, are also known. irb.hr
Recent studies have also demonstrated the use of N-alkylphthalimides as photosensitizers or photo-removable groups. For instance, N-butylphthalimide has been shown to undergo photosensitized C-H fluorination, highlighting the ability of the excited phthalimide to initiate radical reactions. beilstein-journals.orgbeilstein-journals.org
Table 3: General Photochemical Processes of N-Alkyl Phthalimides
| Process Type | Description | Typical Products | Reference |
| Intramolecular H-Abstraction | Excited carbonyl abstracts a hydrogen from the alkyl chain (typically γ or δ position). | Benzazepinediones, Azetidinols | irb.hrresearchgate.net |
| Photoinduced Electron Transfer (PET) | Excited phthalimide accepts an electron from a donor molecule or substituent. | Radical ions leading to fragmentation or decarboxylation products. | researchgate.netacs.org |
| Photocycloaddition | Reaction of the excited phthalimide with an alkene. | Benzazepinediones, Oxetanes | irb.hrsrce.hr |
Advanced Spectroscopic and Structural Elucidation of N Tert Butylphthalimide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure and conformational dynamics of N-tert-Butylphthalimide in solution. auremn.org.br Both ¹H and ¹³C NMR provide distinct and complementary information.
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the phthalimide (B116566) core and the protons of the tert-butyl group. nih.gov The aromatic protons typically appear as a multiplet in the downfield region, usually between δ 7.7 and 7.9 ppm, due to the deshielding effect of the adjacent carbonyl groups and the aromatic ring current. The nine equivalent protons of the tert-butyl group give rise to a sharp singlet in the upfield region, a characteristic feature that simplifies spectral interpretation. nih.gov
In ¹³C NMR spectroscopy, distinct signals are observed for the carbonyl carbons, the aromatic carbons, and the carbons of the tert-butyl group. The carbonyl carbons of the imide function are typically found at the most downfield chemical shift. The aromatic carbons show a set of signals in the aromatic region, and the quaternary and methyl carbons of the tert-butyl group appear in the aliphatic region of the spectrum. rsc.org The chemical shifts provide a fingerprint of the carbon skeleton of the molecule.
Conformational analysis using NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the spatial proximity of different protons within the molecule. mdpi.comresearchgate.net For N-substituted phthalimides, restricted rotation around the N-C(phenyl) bond can lead to the existence of different conformers (syn/anti), which may be observable by NMR, especially if the rotation is slow on the NMR timescale. ijsr.in This can result in the appearance of separate signals for protons that would otherwise be chemically equivalent. ijsr.in
Interactive Data Table: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.8-7.7 | m | Aromatic protons |
| ¹H | ~1.6 | s | tert-Butyl protons |
| ¹³C | ~168 | s | Carbonyl carbons |
| ¹³C | ~134, ~132, ~123 | m | Aromatic carbons |
| ¹³C | ~58 | s | Quaternary tert-butyl carbon |
| ¹³C | ~28 | s | Methyl carbons of tert-butyl |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation patterns of this compound. researchgate.net In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. libretexts.org
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. A characteristic fragmentation pathway for N-alkylphthalimides involves the cleavage of the N-C bond. cdnsciencepub.comaip.org For this compound, a prominent fragmentation pathway involves the loss of a tert-butyl radical to form the phthalimide cation. Another common fragmentation is the loss of isobutylene, leading to the formation of the protonated phthalimide ion. The fragmentation pattern provides valuable structural information and helps to confirm the identity of the compound. cdnsciencepub.com
Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Ion Structure | Description |
| 203 | [C₁₂H₁₃NO₂]⁺• | Molecular Ion |
| 147 | [C₈H₄NO₂]⁺ | Loss of tert-butyl radical |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound.
IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. researchgate.net The IR spectrum of this compound will exhibit strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the imide group, typically in the region of 1700-1770 cm⁻¹. Other significant peaks include those for aromatic C-H stretching and C=C stretching. chemicalbook.com
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. uea.ac.uk The phthalimide moiety contains a chromophore that absorbs UV radiation. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions of the aromatic system and the carbonyl groups. echemi.combeilstein-journals.org The position and intensity of these bands can be influenced by the solvent polarity.
Interactive Data Table: Characteristic Spectroscopic Data for this compound
| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
| IR | ~1770 and ~1710 | Asymmetric and symmetric C=O stretching |
| IR | ~3000-3100 | Aromatic C-H stretching |
| IR | ~1600 | Aromatic C=C stretching |
| UV-Vis | ~220, ~240, ~295 | π→π* and n→π* transitions |
X-ray Crystallography in Conformation and Solid-State Structure Determination (as applied to Phthalimide Derivatives)
While a specific crystal structure for this compound was not found in the search results, X-ray crystallography of related N-substituted phthalimide derivatives provides valuable insights into their solid-state conformation and packing. acs.orgresearchgate.net
In the solid state, phthalimide derivatives often exhibit planar phthalimide rings. researchgate.netbeilstein-journals.org The substituent on the nitrogen atom can adopt various orientations relative to the phthalimide plane. Intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules and C-H···O hydrogen bonds, play a crucial role in determining the crystal packing. researchgate.netrsc.org The nature of the N-substituent significantly influences these packing arrangements. rsc.org For instance, the bulky tert-butyl group in this compound would likely have a significant impact on the crystal packing, potentially hindering close π-π stacking compared to less bulky substituents. The study of crystal structures of similar compounds reveals that the conformation can be influenced by the crystallization solvent and conditions. beilstein-journals.org
Computational Chemistry and Theoretical Studies of N Tert Butylphthalimide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of N-substituted phthalimides. DFT calculations allow for the prediction of various molecular characteristics, including redox potentials, which are vital for applications in areas like organic electronics and redox flow batteries. aalto.firesearchgate.net
For instance, DFT has been used to predict the redox potentials of various redox-active organic molecules, with studies showing that for coupled one-electron transfer processes, the potential differences can be computed to within 0.4 V. researchgate.net In the context of N-substituted phthalimides, DFT calculations have been employed to understand their electronic structure and predict their reactivity. aalto.firesearchgate.netaalto.fi For example, the oxidation and reduction potentials are primarily governed by the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, respectively. aalto.fi
A study investigating N-substituted isoindoline-1,3-dione (phthalimide) derivatives utilized the M06 meta-GGA hybrid functional with a polarized 6-311G(d,p) basis set to evaluate their potential as apoptosis modulators in colon cancer cells. researchgate.net These calculations, combined with molecular docking, helped in identifying promising candidates by predicting their binding affinities to target proteins. researchgate.net
Furthermore, DFT calculations have been instrumental in elucidating reaction mechanisms. For example, in the photosensitized C–H fluorination of N-butylphthalimide, time-dependent DFT (TDDFT) calculations were used to demonstrate the formation of a transient exciplex species, providing a plausible reaction pathway. beilstein-journals.org
The table below summarizes key parameters often derived from DFT calculations for phthalimide (B116566) derivatives.
| Computational Parameter | Significance | Typical Application |
| HOMO Energy | Relates to the electron-donating ability of a molecule. | Predicting oxidation potential, assessing reactivity towards electrophiles. |
| LUMO Energy | Relates to the electron-accepting ability of a molecule. | Predicting reduction potential, assessing reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Indicates the kinetic stability and chemical reactivity of a molecule. | Predicting electronic transitions and molecular stability. |
| Mulliken Charges | Provides insight into the charge distribution within a molecule. | Identifying reactive sites for electrophilic and nucleophilic attack. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Visualizing regions of positive and negative potential to predict intermolecular interactions. |
Molecular Dynamics Simulations (as applied to related N-substituted phthalimides)
While specific molecular dynamics (MD) simulation studies solely focused on N-tert-Butylphthalimide are not extensively documented in the provided results, the application of this technique to closely related N-substituted phthalimides offers valuable insights into their dynamic behavior and interactions with biological systems. MD simulations provide a computational microscope to observe molecular interactions at an atomic level, including protein dynamics and drug-target binding. acs.org
MD simulations have been effectively used to explore the interaction modes and binding processes of N-substituted phthalimide inhibitors with enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). acs.org These simulations help in understanding the dynamic stability of the ligand-protein complexes and confirming the sampling approach through metrics like the root-mean-square deviation (RMSD). acs.org
In a study on novel N-substituted phthalimides with gibberellin-like activity, MD simulations were employed to investigate the mode of interaction between these compounds and the GA receptor GID1A. nih.gov The results highlighted the importance of a multiple-hydrogen-bond network and hydrophobic interactions in the binding process. nih.gov Similarly, MD simulations supported molecular docking studies of phthalimide derivatives as potential SARS-CoV-2 inhibitors by assessing the stability and dynamic properties of the ligand-protein complexes. nih.gov The analysis of MD trajectories included calculating RMSD, root mean square fluctuation (RMSF), and protein-ligand contacts. nih.gov
The following table outlines the key analyses performed in MD simulations of N-substituted phthalimides and their significance.
| MD Simulation Analysis | Description | Significance |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure over time. | Assesses the stability of the protein-ligand complex and indicates if the simulation has reached equilibrium. acs.orgnih.gov |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of each atom or residue around its average position. | Identifies flexible and rigid regions within the protein and ligand. nih.gov |
| Protein-Ligand Contacts | Analyzes the types and duration of interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein. | Elucidates the key interactions responsible for binding affinity and specificity. nih.govnih.gov |
| Binding Free Energy Calculations | Estimates the free energy change upon ligand binding to the protein. | Provides a quantitative measure of the binding affinity. |
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or biological activity. For N-substituted phthalimides, these models are valuable for predicting the properties of new, unsynthesized derivatives and for optimizing their desired characteristics.
In a study on N-substituted phthalimides exhibiting gibberellin-like activity, 3D-QSAR methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were utilized. nih.gov These analyses confirmed that the biological activity of these compounds was strongly linked to the H-bond donor and acceptor field contributions, which are crucial for their interaction with the GID1A receptor. nih.gov Such models provide a framework for designing new molecules with enhanced activity. nih.gov
The development of QSRR/QSAR models typically involves the following steps:
Data Set Selection: A series of structurally related compounds with experimentally determined reactivity or activity data is chosen.
Descriptor Calculation: A wide range of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the observed activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
The table below presents examples of descriptors commonly used in QSRR/QSAR studies of phthalimide derivatives.
| Descriptor Type | Examples | Relevance to Reactivity/Activity |
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Influence electrostatic interactions, redox properties, and susceptibility to nucleophilic/electrophilic attack. nih.gov |
| Steric | Molecular volume, Surface area, Molar refractivity | Affect how the molecule fits into a binding site or approaches a reactant. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Crucial for membrane permeability and hydrophobic interactions with biological targets. nih.govjmpas.com |
| Topological | Connectivity indices, Shape indices | Describe the branching and overall shape of the molecule. |
| 3D Field-Based (CoMFA/CoMSIA) | Steric fields, Electrostatic fields, Hydrophobic fields, H-bond donor/acceptor fields | Provide a 3D representation of the structural features that influence activity. nih.gov |
Reaction Mechanism Elucidation through Advanced Computational Approaches
Advanced computational methods play a pivotal role in elucidating the intricate mechanisms of chemical reactions involving N-substituted phthalimides. These theoretical investigations provide a level of detail that is often inaccessible through experimental means alone, offering insights into transition states, reaction intermediates, and the energetic profiles of reaction pathways.
For instance, a plausible mechanism for the metal-free denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones to form N-substituted phthalimides was proposed based on computational insights. acs.org The proposed pathway involves a reversible ring opening to a diazonium intermediate, followed by nucleophilic attack, intramolecular cyclization, and hydrolysis. acs.org Radical trapping experiments can be used in conjunction with computational studies to rule out certain mechanistic pathways. acs.org
In another example, computational evidence has demonstrated that amphipathic ions generated from the nucleophilic attack on arynes can act as effective CO2 trappers in multi-component reactions leading to N-substituted phthalimides. mdpi.com DFT has been highlighted as a key tool for understanding the substituent effects and mechanisms in such CO2 transformation reactions. mdpi.com
The table below outlines the types of information that can be obtained from computational studies of reaction mechanisms.
| Computational Output | Description | Significance |
| Potential Energy Surface (PES) | A map of the energy of a molecule as a function of its geometry. | Helps to identify reactants, products, intermediates, and transition states. researchgate.net |
| Transition State (TS) Geometry and Energy | The structure and energy of the highest point on the reaction coordinate between a reactant and a product. | The energy of the TS (activation energy) determines the reaction rate. |
| Reaction Intermediates | Metastable species that are formed and consumed during a chemical reaction. | Their identification and characterization are crucial for understanding the step-wise mechanism. acs.orgmdpi.com |
| Reaction Pathway Energetics | The energy changes that occur as reactants are converted to products. | Determines the overall thermodynamics (exothermic or endothermic) and kinetics of the reaction. |
| Natural Bond Orbital (NBO) Analysis | A method to study charge transfer and intramolecular and intermolecular interactions. | Provides insights into bond stabilization and the nature of chemical bonds during a reaction. researchgate.net |
Future Research Trajectories and Challenges for N Tert Butylphthalimide Chemistry
Development of Novel and Efficient Synthetic Pathways with Enhanced Selectivity
The synthesis of N-substituted phthalimides is a cornerstone of organic chemistry, yet the introduction of a sterically demanding tert-butyl group poses specific challenges. Traditional methods, such as the direct condensation of phthalic anhydride (B1165640) with tert-butylamine (B42293) or the Gabriel synthesis, can be inefficient or require harsh conditions. Future research must focus on developing more sophisticated, efficient, and selective synthetic routes.
A significant challenge is the steric hindrance imposed by the tert-butyl group, which can impede nucleophilic attack and lead to lower yields or the formation of side products. mdpi.comnih.gov Overcoming this requires the design of novel catalytic systems or reaction conditions that can accommodate bulky substrates.
Future research directions include:
Advanced Catalytic Methods: While transition-metal-catalyzed carbonylative cyclizations have shown promise for N-alkyl phthalimides, further development is needed to optimize these for the sterically hindered N-tert-butylphthalimide. acs.org Research into metal-free alternatives, such as the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones, offers a promising avenue, though its applicability to N-tert-butyl precursors needs thorough investigation. acs.org
Flow Chemistry and Process Intensification: Continuous flow synthesis could offer significant advantages by enabling precise control over reaction parameters (temperature, pressure, and residence time), potentially improving yields and selectivity while enhancing safety for exothermic reactions.
Green Chemistry Approaches: The development of synthetic methods that utilize greener solvents (e.g., water), employ phase-transfer catalysis, or operate under solvent-free conditions will be crucial. researchgate.netgoogle.comresearchgate.net These approaches aim to reduce the environmental impact and cost of synthesis.
A comparative look at existing and potential future synthetic strategies is presented below:
| Method | Current Status for this compound | Future Research Focus | Key Challenges |
| Direct Condensation | Often requires high temperatures and long reaction times, leading to potential side reactions. | Optimization of catalysts (e.g., solid acids) and reaction conditions to improve efficiency and reduce energy consumption. | Overcoming steric hindrance; minimizing byproduct formation. |
| Metal-Catalyzed Carbonylation | Established for various N-alkyl phthalimides; less explored for the tert-butyl variant. acs.org | Design of new ligand-metal complexes that are more tolerant of sterically bulky substrates. | Catalyst stability, cost, and removal from the final product. |
| Multi-component Reactions | This compound has been synthesized via three-component reactions involving arynes, isocyanides, and CO2. mdpi.comnih.gov | Expanding the scope of multi-component reactions to access a wider range of functionalized this compound derivatives in a single step. | Controlling regioselectivity and diastereoselectivity in complex transformations. |
| Phase-Transfer Catalysis (PTC) | Shown to be effective for N-alkylation of phthalimide (B116566) under milder conditions. researchgate.netresearchgate.net | Development of more efficient and recyclable phase-transfer catalysts for the synthesis of this compound. | Catalyst poisoning and separation; optimizing reaction kinetics. |
Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations
The reactivity of this compound is largely defined by the phthalimide ring and the tertiary alkyl substituent. While classical reactions like hydrolysis and reduction are known, the future lies in uncovering and exploiting more subtle and novel reactivity patterns. smolecule.com
A key area for exploration is the unique electronic and steric environment created by the tert-butyl group, which can influence the reactivity of the phthalimide core in unexpected ways. For instance, the phthalimide moiety itself can act as a photosensitizer. Research has shown that N-alkylphthalimides can undergo photosensitized direct C–H fluorination at the alkyl chain, a reaction where the phthalimide group absorbs light and initiates the chemical transformation. beilstein-journals.orgbeilstein-journals.orgjst.go.jp
Future research trajectories in this domain include:
Photocatalysis and Photosensitization: A significant opportunity lies in exploring the role of this compound as a "photosensitizing auxiliary" (PSX). beilstein-journals.org Future work should systematically investigate its potential to mediate a broader range of photochemical reactions, such as C-H functionalizations beyond fluorination, cycloadditions, and redox processes, potentially leading to novel synthetic methodologies.
Catalyst and Ligand Development: The this compound scaffold can serve as a precursor for more complex molecules used as ligands in catalysis. The tert-butyl group can provide steric bulk that influences the coordination sphere of a metal center, thereby controlling the selectivity of catalytic reactions. For example, N-phthalimido-substituted tert-leucine ligands are used in chiral dirhodium paddlewheel catalysts. nih.gov Future research could focus on designing new chiral ligands derived from this compound for asymmetric catalysis.
Electrochemical Reactivity: The electrochemical reduction and oxidation of the phthalimide core can be harnessed for electrosynthesis. The tert-butyl group's electronic influence on the redox potentials of the phthalimide ring presents an area for systematic investigation, potentially enabling selective electrochemical transformations.
Integration into Emerging Chemical Technologies for Advanced Materials
The inherent properties of the phthalimide unit, such as its rigidity, thermal stability, and electrochemical activity, make this compound an attractive building block for advanced materials. A major challenge is the effective translation of the molecule's properties into macroscopic material performance.
The most prominent emerging application for this compound and its derivatives is in the field of non-aqueous organic redox flow batteries (NAqOR-FBs) . acs.orgrsc.org These batteries are a promising technology for large-scale energy storage. The performance of these batteries is critically dependent on the solubility and stability of the redox-active organic molecules.
Key research findings and future directions are summarized below:
| Application Area | Role of this compound | Key Research Findings | Future Research Trajectories |
| Non-Aqueous Redox Flow Batteries (NAqOR-FBs) | Anolyte (negative electrolyte) material. | The tert-butyl group significantly enhances the solubility of the phthalimide core in organic electrolytes compared to smaller alkyl groups (e.g., methyl). aip.orgresearchgate.net This increased solubility is crucial for achieving higher energy density. aip.orgresearchgate.netacs.org | - Molecular Engineering: Synthesizing new derivatives with tailored redox potentials and even higher solubilities. - Electrolyte Optimization: Investigating the interplay between the this compound anolyte, the catholyte, the supporting salt, and the solvent to improve battery efficiency, cyclability, and power density. aalto.fi - Biredox Eutectics: Exploring solvent-free eutectic mixtures of this compound with a catholyte material to maximize volumetric energy density. aalto.fi |
| High-Performance Polymers | Monomer or additive. | Phthalimide-containing polymers are known for their high thermal stability. smolecule.com | - Polyimide Synthesis: Investigating the incorporation of this compound into polyimide backbones to create materials with enhanced processability (due to improved solubility from the tert-butyl group) while maintaining high thermal and chemical resistance. - Functional Additives: Exploring its use as an additive to modify the surface properties, thermal stability, or optical characteristics of other polymers. |
Advanced Spectroscopic and Computational Method Development for Deeper Mechanistic Insight
A profound understanding of the structure-property-reactivity relationships of this compound is essential for its rational design in future applications. This requires the synergistic use and further development of advanced spectroscopic and computational techniques. The primary challenge is to bridge the gap between static molecular structures or bulk properties and the dynamic processes that govern chemical reactions and material performance.
Spectroscopic and computational methods are already employed to study phthalimide derivatives, providing insights into conformations, electronic structures, and intermolecular interactions. frontiersin.orgresearchgate.netmdpi.com
Future research should focus on:
In Situ and Operando Spectroscopy: Developing and applying techniques like in situ NMR, Raman, and FTIR spectroscopy to monitor reactions involving this compound in real-time. For applications like redox flow batteries, operando electrochemical-spectroscopic methods are crucial for observing the structural and electronic changes of the molecule during battery charge and discharge cycles, helping to identify degradation pathways.
Advanced NMR Techniques: Utilizing multi-dimensional and solid-state NMR to probe the conformation and dynamics of this compound in different environments, such as within a polymer matrix or adsorbed on an electrode surface.
High-Level Computational Modeling: Employing Density Functional Theory (DFT) and post-Hartree-Fock methods to accurately predict redox potentials, reaction barriers, and excited-state properties. aalto.fi This can guide the design of new synthetic pathways and novel materials. For instance, computational screening can identify promising derivatives for redox flow batteries before their synthesis. aalto.fi
Multiscale Modeling: Combining quantum mechanical calculations (for electronic properties) with molecular dynamics simulations (for bulk properties like solubility and viscosity) to create comprehensive models that can predict the performance of this compound-based materials, such as electrolytes in flow batteries. aip.orgresearchgate.net This integrated approach is vital for understanding how molecular-level properties translate to device-level performance.
The table below highlights the synergy between these advanced methods:
| Research Question | Spectroscopic Method | Computational Method | Desired Insight |
| Reaction Mechanism | In situ IR/NMR, Time-resolved fluorescence | DFT (Transition State Search) | Identification of intermediates, determination of rate-limiting steps, and understanding the role of catalysts. acs.org |
| Conformational Analysis | 2D NMR (NOESY), X-ray Crystallography mdpi.com | Molecular Mechanics, DFT | Elucidation of stable conformers and their influence on reactivity and intermolecular packing. |
| Material Degradation in Batteries | Operando UV-Vis/EPR Spectroscopy | DFT (Reaction Pathway Analysis) | Identification of decomposition products and mechanisms, leading to the design of more stable molecules. aalto.fi |
| Photophysical Processes | Ultrafast Transient Absorption Spectroscopy | TD-DFT (Time-Dependent DFT) | Characterization of excited states and pathways of energy relaxation or transfer in photochemical applications. researchgate.net |
By pursuing these research trajectories, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical compound into a key component for innovative technologies and synthetic methodologies.
Q & A
Q. Q. What safety protocols are essential for handling N-tert-Butylphthalimide in oxidative environments?
- Methodological Answer : Use explosion-proof equipment when combining with peroxides or strong oxidizers. Conduct reactivity hazard assessments (e.g., ARC or DSC screening) to identify exothermic decomposition risks. Provide fume hoods for volatile byproduct management and enforce PPE (gloves, goggles) compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
